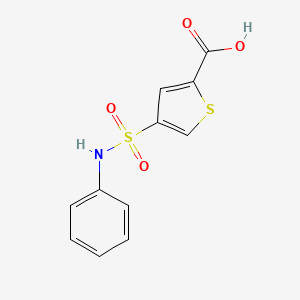

4-(anilinosulfonyl)-2-thiophenecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(anilinosulfonyl)-2-thiophenecarboxylic acid often involves multi-step reactions, starting from readily available precursors. For instance, N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes can be prepared through the reaction of 4-chloromethylthiophene-2-carbaldehyde with N-(2-halogenophenyl) substituted acetamides and sulfonamides in the presence of carbonate salts. These intermediates can then be converted into various functionalized thiophene derivatives, including carboxylic acids, through palladium-catalyzed intramolecular cyclization and further reactions (Bogza et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-(anilinosulfonyl)-2-thiophenecarboxylic acid derivatives can be elucidated through various spectroscopic and computational methods. Studies have shown that these compounds can adopt different conformations depending on the substituents and reaction conditions. Computational methods like AM1 and MNDO have been used to optimize the molecular geometry and explore the conformational landscape of related thiophene carboxylic acids, revealing insights into their structural properties (Buemi, 1989).

Chemical Reactions and Properties

4-(Anilinosulfonyl)-2-thiophenecarboxylic acid and its derivatives participate in various chemical reactions, highlighting their versatility. For example, reactions with diiron nonacarbonyl have demonstrated the potential for cyclometalation, methyl migration, and formation of organometallic products, showcasing the reactivity of the thiophene moiety and the potential for creating complex structures (Wang et al., 1999).

Physical Properties Analysis

The physical properties of 4-(anilinosulfonyl)-2-thiophenecarboxylic acid derivatives, such as fluorescence quantum yields, have been studied, providing insights into their optical properties and potential applications in materials science. These studies have established structure-optical properties relationships, which are crucial for designing compounds with desired photophysical characteristics (Bogza et al., 2018).

Chemical Properties Analysis

The chemical properties of thiophene carboxylic acids and their derivatives, including 4-(anilinosulfonyl)-2-thiophenecarboxylic acid, are influenced by their functional groups. These compounds have been explored for their reactivity in various contexts, including palladium-catalyzed arylation reactions, highlighting their potential in synthetic chemistry and the development of new materials (Nakano et al., 2008).

Propiedades

IUPAC Name |

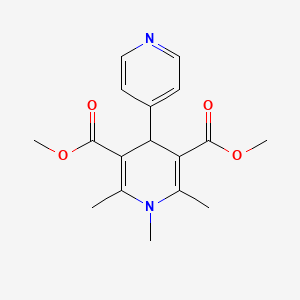

4-(phenylsulfamoyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S2/c13-11(14)10-6-9(7-17-10)18(15,16)12-8-4-2-1-3-5-8/h1-7,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDXLCCQMXTNLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-6-[4-(3-pyridinylmethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5660253.png)

![3-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]-N,N-diethylbenzamide](/img/structure/B5660267.png)

![(3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5660272.png)

![2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5660279.png)

![N-{[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]methyl}-2-furamide](/img/structure/B5660284.png)

![3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660316.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B5660329.png)

![N-{[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5660344.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B5660346.png)

![3-allyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660358.png)